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Compound of Interest

Compound Name: Amiloride Hydrochloride

Cat. No.: B1667097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Amiloride

and its derivatives. It delves into the structure-activity relationships of these compounds,

presenting key quantitative data and detailed experimental methodologies. This document is

intended to serve as a valuable resource for researchers and professionals involved in the

fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Amiloride
Amiloride, chemically known as 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-

carboxamide, is a potassium-sparing diuretic.[1][2] It primarily functions by blocking the

epithelial sodium channel (ENaC) in the distal convoluted tubules and collecting ducts of the

kidneys.[1] This inhibition leads to decreased sodium reabsorption and consequently, a mild

diuretic and antihypertensive effect.[1] Beyond its diuretic properties, Amiloride and its

derivatives have garnered significant interest for their off-target effects, notably the inhibition of

the urokinase-type plasminogen activator (uPA) and the Na+/H+ exchanger (NHE1), both of

which are implicated in cancer progression.[3][4] This has spurred extensive research into the

synthesis of novel Amiloride analogs with enhanced potency and selectivity for these

therapeutic targets.
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The synthesis of Amiloride typically proceeds from methyl 3,5-diamino-6-chloropyrazine-2-

carboxylate. The key transformation involves the reaction of this ester with guanidine to form

the final acylguanidine moiety of Amiloride.

Experimental Protocol: Synthesis of Amiloride
This protocol is based on methodologies described in the patent literature.[5]

Materials:

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

Guanidine hydrochloride

Sodium methoxide

Methanol

Crushed ice-water

Procedure:

A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous

methanol.

Guanidine hydrochloride is added to the sodium methoxide solution with stirring at room

temperature (25 °C).

After a brief stirring period (e.g., 15 minutes), methyl 3,5-diamino-6-chloropyrazine-2-

carboxylate is added to the mixture.

The reaction mixture is heated, for instance, on a steam bath for approximately 15 minutes.

The reaction is quenched by the addition of crushed ice-water, which precipitates the crude

Amiloride.

The precipitate is collected by filtration, washed with water, and can be further purified by

recrystallization.
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Amiloride Derivatives: Synthesis and Structure-
Activity Relationships
The pyrazine ring of Amiloride offers several positions for chemical modification, with the 5- and

6-positions being the most extensively studied for the generation of derivatives with altered

pharmacological profiles.[3][6]

Synthesis of 5-Substituted Amiloride Derivatives
Derivatives with substitutions at the 5-amino group are commonly synthesized via nucleophilic

aromatic substitution.[6]

The synthesis of HMA, a potent NHE1 inhibitor, serves as a representative example.[7]

Materials:

3-amino-5,6-dichloropyrazine-2-methyl ester

Hexamethyleneimine

Diisopropylethylamine (DIPEA)

Isopropanol

Guanidine (2 M in Methanol)

Dimethylformamide (DMF)

Procedure:

Synthesis of methyl 3-amino-5-(hexahydro-1H-azepin-1-yl)-6-chloropyrazine-2-carboxylate

(HMA methyl ester): A mixture of 3-amino-5,6-dichloropyrazine-2-methyl ester,

hexamethyleneimine, and DIPEA in isopropanol is heated to reflux for approximately 2

hours. The resulting intermediate, the HMA methyl ester, is then isolated and purified.[7]

Guanidinylation: The purified HMA methyl ester is dissolved in DMF, and a solution of

guanidine in methanol is added. The reaction is stirred at room temperature for about 18

hours to yield HMA.[7]
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Synthesis of 6-Substituted Amiloride Derivatives
Modifications at the 6-position often involve the displacement of the chloro group. One common

starting material for these syntheses is N-amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide.

[5]

The following is a general procedure based on patent literature.[5]

Materials:

N-Amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide hydrochloride

Cuprous salt (e.g., cuprous cyanide for cyano substitution)

Hexamethylphosphoramide (HMPA) or Dimethylformamide (DMF)

Procedure:

N-Amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide hydrochloride and the appropriate

cuprous salt are combined in a solvent such as HMPA or DMF.

The reaction mixture is heated (e.g., to 100 °C) for a short period (e.g., 15 minutes).

After cooling, the reaction mixture is added to an aqueous solution (e.g., aqueous sodium

cyanide for cyano substitution) to precipitate the product.

The solid is collected by filtration and purified.

Structure-Activity Relationships (SAR)
Modifications to the Amiloride scaffold have profound effects on its activity against ENaC, uPA,

and NHE1.

5-Position: Substitution at the 5-amino group generally decreases ENaC inhibitory activity,

thus reducing the diuretic effect.[6] However, bulky and lipophilic substituents at this position

can significantly enhance NHE1 inhibitory potency.[3][8] For instance, 5-(N-ethyl-N-

isopropyl)amiloride (EIPA) and hexamethylene amiloride (HMA) are potent NHE1 inhibitors.

[3][9]
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6-Position: The 6-chloro group is important for high-affinity binding to ENaC.[3] Modifications

at this position can modulate selectivity. For example, certain pyrimidine-substituted HMA

analogs have been identified as dual uPA/NHE1 inhibitors, while others show high selectivity

for uPA.[4][8]

Guanidinium Group: The acylguanidine moiety is crucial for the activity of Amiloride and its

derivatives.

Quantitative Data on Amiloride and its Derivatives
The following tables summarize the inhibitory activities of Amiloride and some of its key

derivatives against their primary targets.
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Compound Target IC50 / Ki Reference

Amiloride ENaC IC50: ~0.1-0.5 µM [10][11]

uPA Ki: 7 µM [12]

NHE1 IC50: ~3 µM [10]

EIPA uPA
More potent than

Amiloride
[12]

HMA uPA IC50: ~6 µM [6]

NHE1
EC50: 3.91 µM (MHV

replication)
[13]

Pyrimidine analog 24 uPA IC50: 175 nM [4][8]

NHE1 IC50: 266 nM [4][8]

Methoxypyrimidine

analog 26
uPA IC50: 86 nM [4][8]

NHE1 IC50: 12,290 nM [4][8]

5-morpholino analog

29
uPA IC50: 10,949 nM [4][8]

NHE1 IC50: 129 nM [4][8]

5-(1,4-oxazepine)

analog 30
uPA IC50: 5715 nM [4][8]

NHE1 IC50: 85 nM [4][8]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways inhibited by Amiloride and its

derivatives, as well as a general workflow for their synthesis and evaluation.
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General Synthesis Workflow for Amiloride Derivatives

Starting Materials
(e.g., Substituted Pyrazine Esters)

Chemical Synthesis
(e.g., Nucleophilic Substitution, Guanidinylation)

Purification
(e.g., Chromatography, Recrystallization)

Structural Characterization
(e.g., NMR, Mass Spectrometry)

Biological Evaluation
(e.g., IC50 determination for ENaC, uPA, NHE1)

Structure-Activity
Relationship Analysis
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Synthesis and Evaluation Workflow
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Amiloride Inhibition of ENaC Signaling Pathway
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Amiloride and ENaC Signaling
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uPA Signaling Pathway and Inhibition by Amiloride Derivatives
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NHE1 Signaling Pathway and Inhibition by Amiloride Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://patents.google.com/patent/US4196292A/en
https://files.core.ac.uk/download/37016556.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6290913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6290913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6290913/
https://www.researchgate.net/publication/350093656_Screening_of_5-_and_6-Substituted_Amiloride_Libraries_Identifies_Dual-uPANHE1_Active_and_Single_Target-Selective_Inhibitors
https://synapse.patsnap.com/article/what-are-nhe1-inhibitors-and-how-do-they-work
https://www.medchemexpress.com/amiloride.html
https://www.selleckchem.com/products/Amiloride-hydrochloride(Midamor).html
https://pubmed.ncbi.nlm.nih.gov/21978672/
https://pubmed.ncbi.nlm.nih.gov/21978672/
https://www.medchemexpress.com/5-n-n-hexamethylene-amiloride.html
https://www.benchchem.com/product/b1667097#the-chemical-synthesis-and-derivatives-of-amiloride
https://www.benchchem.com/product/b1667097#the-chemical-synthesis-and-derivatives-of-amiloride
https://www.benchchem.com/product/b1667097#the-chemical-synthesis-and-derivatives-of-amiloride
https://www.benchchem.com/product/b1667097#the-chemical-synthesis-and-derivatives-of-amiloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667097?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

